2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at the 3-position and a thiophene-sulfonamide moiety at the 5-position.
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-25(14-5-7-15(28-2)8-6-14)33(26,27)19-11-12-32-20(19)22-23-21(24-31-22)17-10-9-16(29-3)13-18(17)30-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKCUVXUNUEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. The presence of the oxadiazole ring and methoxy groups may contribute to its binding affinity and selectivity.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular responses to stimuli.
Biological Activity
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes an oxadiazole ring, methoxyphenyl groups, and a thiophene sulfonamide moiety. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.
- Antitumor Activity : Preliminary studies suggest that the oxadiazole moiety may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways such as NF-κB and STAT3 .
- Antimicrobial Properties : Compounds with similar structures have shown promising antibacterial and antifungal activities, which may extend to this compound as well.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity.
In Vivo Studies
Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound:
- Model Used : Mouse models were employed to assess tumor growth inhibition.
- Results : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Case Studies
- Case Study 1 : In a study focusing on the compound's effect on MCF-7 cells, it was found to induce apoptosis via caspase activation and mitochondrial dysfunction.
- Case Study 2 : Another study reported that the compound inhibited angiogenesis in vivo by downregulating VEGF expression in tumor tissues.
Comparative Analysis
A comparative analysis with related compounds reveals distinct advantages:
| Compound Name | Structure Similarity | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Similar oxadiazole | Antitumor | 10 |
| Compound B | Sulfonamide | Antibacterial | 20 |
| Target Compound | Unique thiophene group | Antitumor & Antimicrobial | 5-15 |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
- Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects, increasing electron density on the oxadiazole ring compared to the 4-fluorophenyl analog . This may enhance interactions with electron-deficient biological targets (e.g., kinases).
- Pharmacokinetic Implications: The thiophene-sulfonamide scaffold in the target compound offers greater metabolic stability than allylsulfanyl-triazole derivatives (e.g., ), which may undergo oxidation at the sulfur atom .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
